molecular formula C20H19N3O3S2 B2574713 N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide CAS No. 921910-16-9

N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide

Cat. No.: B2574713
CAS No.: 921910-16-9
M. Wt: 413.51
InChI Key: HBOYAKIPCCGJHH-UHFFFAOYSA-N
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Description

N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide is a complex organic compound that features a unique combination of indole, thiazole, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Thiazole Ring Formation: The thiazole ring can be constructed via Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides.

    Coupling Reactions: The indole and thiazole derivatives are then coupled using a suitable linker, such as a bromoacetyl group, under basic conditions.

    Sulfonamide Formation: Finally, the benzenesulfonamide group is introduced through a sulfonation reaction, where the amine group reacts with benzenesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The indole and thiazole rings can be oxidized under strong oxidizing conditions.

    Reduction: The carbonyl group in the oxoethyl moiety can be reduced to an alcohol.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide involves interaction with specific molecular targets. The indole and thiazole rings can interact with enzymes or receptors, modulating their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide: Unique due to the combination of indole, thiazole, and sulfonamide groups.

    This compound: Similar compounds may include those with variations in the indole or thiazole rings or different substituents on the benzenesulfonamide group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties not found in other compounds.

Properties

IUPAC Name

N-[4-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S2/c1-14-11-15-7-5-6-10-18(15)23(14)19(24)12-16-13-27-20(21-16)22-28(25,26)17-8-3-2-4-9-17/h2-10,13-14H,11-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOYAKIPCCGJHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)CC3=CSC(=N3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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